molecular formula C8H4ClNO4 B13939300 5-Chloro-6-nitro-1(3H)-isobenzofuranone CAS No. 89891-84-9

5-Chloro-6-nitro-1(3H)-isobenzofuranone

Cat. No.: B13939300
CAS No.: 89891-84-9
M. Wt: 213.57 g/mol
InChI Key: JDOCMHSWCFJCIY-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1(3H)-isobenzofuranone is a heterocyclic compound featuring a fused benzene and furanone ring system. The substituents—chloro (Cl) at position 5 and nitro (NO₂) at position 6—are critical to its chemical reactivity and biological activity. Isobenzofuranones, in general, are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic core and functional group versatility .

Properties

CAS No.

89891-84-9

Molecular Formula

C8H4ClNO4

Molecular Weight

213.57 g/mol

IUPAC Name

5-chloro-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4ClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2H,3H2

InChI Key

JDOCMHSWCFJCIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitro-1(3H)-isobenzofuranone typically involves the nitration of 5-chloro-1(3H)-isobenzofuranone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-6-nitro-1(3H)-isobenzofuranone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

    Reduction: 5-Chloro-6-amino-1(3H)-isobenzofuranone.

    Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-nitro-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 5-chloro-6-nitro-1(3H)-isobenzofuranone and their distinguishing features are summarized below:

Compound Name Substituents Key Properties Biological Activity
6-Nitroisobenzofuran-1(3H)-one NO₂ (6) Lower lipophilicity due to absence of Cl; higher solubility in polar solvents Moderate antioxidant activity
5-Bromo-4-methyl-6-nitroisobenzofuranone Br (5), CH₃ (4), NO₂ (6) Bromine increases molecular weight and polarizability; methyl enhances steric bulk Antimicrobial and antitumoral potential
3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid Cl (3), NO₂ (6), COOH (2) Carboxylic acid group enables salt formation; distinct reactivity due to Cl at position 3 Neuroprotective effects
5-Chloro-4-nitro-1-benzofuran-2-carboxylic acid Cl (5), NO₂ (4), COOH (2) Altered substituent positions reduce electron-withdrawing synergy between Cl and NO₂ Limited biological data; used in synthetic intermediates
3-butyl-6-bromo-1(3H)-isobenzofuranone Br (6), butyl (3) Butyl chain enhances bioavailability; bromine offers distinct halogen bonding High anticancer activity in cerebral ischemia models

Similarity Scores and Substituent Effects

  • 6-Nitroisobenzofuran-1(3H)-one (CAS 77359-11-6): Similarity score of 0.86 to the target compound, primarily due to the shared nitro group at position 6 .
  • 5-Bromo-4-methyl-6-nitroisobenzofuranone: Similarity score of 0.88, reflecting structural overlap but divergent reactivity from bromine and methyl groups .
  • 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid : Lower similarity (~0.70–0.75) due to the benzofuran core and carboxylic acid substituent, which alter electronic properties .

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